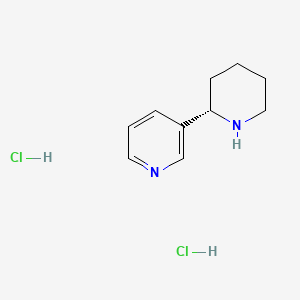

Anabasine dihydrochloride

Vue d'ensemble

Description

Anabasine dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2 and its molecular weight is 235.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biosynthesis in Tobacco Hairy Roots

Anabasine dihydrochloride's role in biosynthesis pathways is explored in genetically engineered tobacco cells. Research using hairy roots of N. tabacum harboring a lysine/ornithine decarboxylase gene from Lupinus angustifolius (La-L/ODC) revealed that feeding with labeled 15N-L-lysine significantly enhanced anabasine levels. This suggests that both LDC activity and substrate supplied are critical for efficient anabasine production (Bunsupa et al., 2014).

Template for Bioactive Compound Libraries

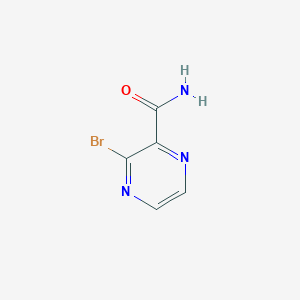

Anabasine served as a starting material for synthesizing novel, drug-like compounds. It was subjected to Chichibabin amination and Groebke–Blackburn reactions, leading to medicinally relevant imidazo[1,2-a]pyridines, and used in Ugi reactions to produce novel non-racemic peptidomimetics (Sandulenko & Krasavin, 2012).

Nano-Encapsulation to Reduce Toxicity

A study investigated the supramolecular nano-encapsulations of anabasine by cucurbit[7] uril (CB[7]) and its effects on developmental toxicities in a zebrafish model. CB[7] significantly attenuated the developmental toxicity of anabasine, suggesting a potential route to reduce the inherent toxicities of active pharmaceutical ingredients, particularly alkaloids like anabasine (Gao et al., 2020).

Enantiomeric Separation and Detectability Enhancement

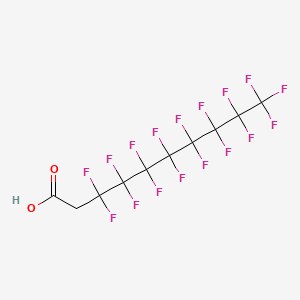

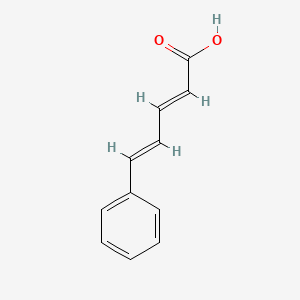

(S)-Anabasine was used in a derivatization procedure to increase the detectability and enantiomeric separation of chiral carboxylic acids in LC/ESI-MS/MS. This approach was successful in enhancing detection sensitivity and achieving better separation of chiral compounds (Higashi et al., 2012).

Antibacterial and Antifungal Activities

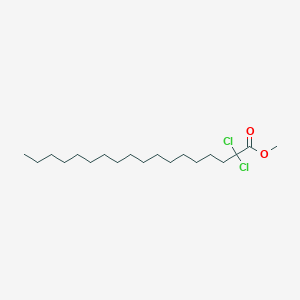

Research on N-acyl-substituted derivatives of anabasine demonstrated moderate antibacterial and antifungal activities, indicating its potential in the development of new antimicrobial agents (Kulakov et al., 2011).

Supramolecular Inclusion Complex Studies

Studies on the complexation of anabasine by β-cyclodextrin using NMR spectroscopy revealed the formation of a 1:1 stoichiometric supramolecular inclusion complex. This indicated potential for enhancing the stability and bioavailability of anabasine (Seilkhanov et al., 2016).

Mécanisme D'action

Target of Action

Anabasine dihydrochloride, also known as (S)-3-(Piperidin-2-yl)pyridine dihydrochloride, primarily targets the nicotinic acetylcholine receptors (AChRs) . These receptors play a crucial role in the transmission of signals in the nervous system. Specifically, this compound stimulates a wide variety of animal AChRs, especially the neuromuscular [e.g., α1 2 β1γδ (embryogenic) or α1 2 β1γɛ (adult)] and α7 AChRs .

Mode of Action

This compound acts as an agonist on most nicotinic acetylcholine receptors in the central nervous system and peripheral nervous system . The compound binds to these receptors, causing the depolarization of neurons and inducing the release of both dopamine and norepinephrine .

Biochemical Pathways

The interaction of this compound with AChRs affects the cholinergic signaling pathway . This pathway is involved in numerous physiological processes, including muscle contraction, heart rate, and cognition. By stimulating AChRs, this compound can influence these processes.

Pharmacokinetics

Drug likeness parameters indicate that a molecule’s adme properties are crucial for its suitability as a drug

Result of Action

The stimulation of AChRs by this compound leads to the depolarization of neurons, which can result in various physiological effects depending on the specific receptors involved . For instance, the stimulation of neuromuscular AChRs can affect muscle contraction, while the stimulation of α7 AChRs in the brain can influence cognitive processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s action can be modulated by host genotype and food environment

Safety and Hazards

Anabasine dihydrochloride is classified as a flammable liquid and vapor. It is harmful if swallowed or if inhaled, and toxic in contact with skin. It causes severe skin burns and eye damage. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It is harmful to aquatic life with long-lasting effects .

Orientations Futures

The medicinal effects and toxicity of anabasine may be context-dependent. Future research should identify the specific environmental and genotypic factors that determine whether nectar phytochemicals have medicinal or deleterious effects on pollinators . Moreover, the modification of the anabasine pyridine nucleus led to the obtainment of new derivatives endowed with binding and functional selectivity for the α3β4 nicotinic acetylcholine receptor subtype .

Analyse Biochimique

Biochemical Properties

Anabasine dihydrochloride stimulates a wide variety of animal nicotinic acetylcholine receptors (AChRs), especially the neuromuscular and α7 AChRs that are inhibited by the snake peptide α-bungarotoxin . It acts as a noncompetitive muscular relaxant .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to have medicinal effects in bumble bees infected with the intestinal parasite Crithidia . It also exacerbated the negative effects of infection on bee survival and microcolony performance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with nicotinic acetylcholine receptors (AChRs). It acts as an agonist, stimulating a wide variety of these receptors .

Temporal Effects in Laboratory Settings

It has been used as a biomarker of active tobacco use, suggesting that it can be detected in the body over a period of time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. For instance, in bumble bees, high-anabasine diet decreased parasite loads and increased the probability of clearing the infection entirely .

Metabolic Pathways

This compound is involved in the nicotine biosynthesis pathway in tobacco plants . It is produced in the roots and transported to the leaves, where it is stored in vacuoles as a defense against predators .

Propriétés

IUPAC Name |

3-[(2S)-piperidin-2-yl]pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;;/h3-4,6,8,10,12H,1-2,5,7H2;2*1H/t10-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAXNODSVITPGV-XRIOVQLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@@H](C1)C2=CN=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20185782 | |

| Record name | Anabasine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31945-06-9 | |

| Record name | Anabasine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031945069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anabasine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20185782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANABASINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I47666V43D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

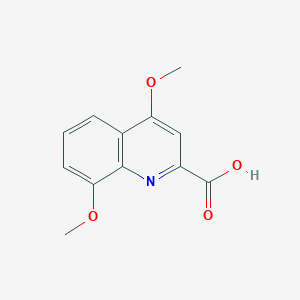

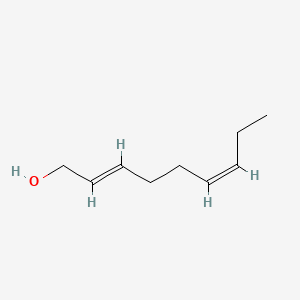

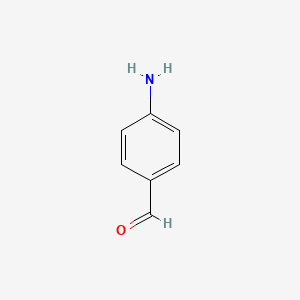

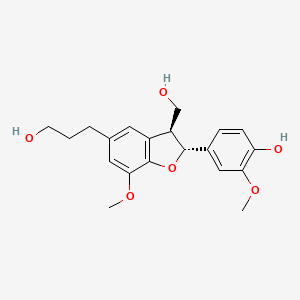

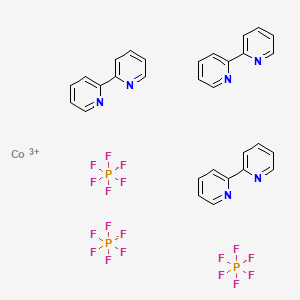

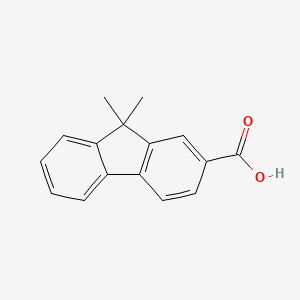

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

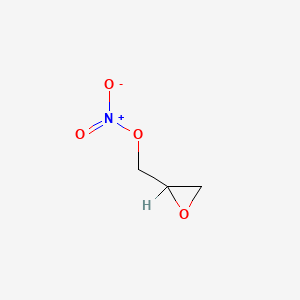

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.